molecular formula C9H6Cl6O4S B086158 Endosulfan sulfate CAS No. 1031-07-8

Endosulfan sulfate

Cat. No.: B086158
CAS No.: 1031-07-8
M. Wt: 422.9 g/mol
InChI Key: AAPVQEMYVNZIOO-WINLOITPSA-N
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Description

Endosulfan sulfate is a significant degradation product of endosulfan, an organochlorine insecticide and acaricide. Endosulfan itself has been widely used in agriculture to control pests on crops such as cotton, coffee, and tea. due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, endosulfan has been banned or phased out in many countries . This compound is formed through the oxidation of endosulfan and is known to be more persistent in the environment .

Mechanism of Action

Target of Action

Endosulfan sulfate primarily targets the nervous system . It inhibits the enzymes calcium and magnesium ATPase, which are involved in the transmission of nerve impulses . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Mode of Action

This compound interacts with its targets by binding to the GABA (gamma-aminobutyric acid) receptors, acting as a non-competitive antagonist . This interaction blocks the chloride ion channels, disrupting the transmission of nerve impulses . As a result, it induces hyperactivity and convulsions .

Biochemical Pathways

This compound affects several biochemical pathways. It is formed through the oxidation of endosulfan, a process that can be carried out by microorganisms . The compound can also induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This can potentially lead to mutations and other genetic abnormalities .

Pharmacokinetics

The majority of this compound, regardless of the exposure route, is excreted rapidly in feces, with virtually no retention in tissues . This rapid excretion suggests that the compound has low bioavailability. Due to its lipophilic nature, it can still accumulate in fatty tissues and bioaccumulate in the food chain .

Result of Action

The action of this compound results in a range of molecular and cellular effects. It can induce DNA damage, leading to potential mutations . It can also disrupt the endocrine system by binding to estrogen receptors . Exposure to high amounts of this compound can lead to hyperactivity, convulsions, and in severe cases, death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It can travel long distances by air, and its levels in the air can vary substantially depending on the location . It can also contaminate surface waters through spray drift and runoff . These environmental factors can influence the exposure levels of this compound and thus its potential effects on organisms and ecosystems .

Biochemical Analysis

Biochemical Properties

Endosulfan sulfate interacts with various enzymes and proteins. It is known to inhibit Ca2+, Mg2+ ATPase , a critical enzyme involved in maintaining cellular ion balance . The nature of these interactions often involves binding to the active sites of these enzymes, altering their function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal signaling pathways and gene expression . For instance, in zebrafish embryos, this compound exposure led to developmental defects such as arrested epiboly progress, shortened body length, and curved trunk .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to cause DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the pesticide’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, this compound showed stronger developmental defects in zebrafish embryos when exposed concurrently with elevated temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that exposure to this compound at a dose of 3.5 mg/Kg body weight daily for a period of 3 weeks, 5 weeks, and 7 weeks caused a higher degree of degeneration in the reproductive organ of Swiss albino mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it is known to inhibit Ca2+, Mg2+ ATPase, disrupting the ion balance within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found in high concentrations in the surface soil across China, indicating its wide distribution in the environment .

Subcellular Localization

This compound’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, this compound has been shown to cause mitochondrial dysfunction, leading to germ cell apoptosis in Caenorhabditis elegans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endosulfan sulfate is not typically synthesized directly for industrial purposes but is rather a byproduct of the degradation of endosulfan. The primary synthetic route for endosulfan involves the Diels-Alder reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol, followed by reaction with thionyl chloride . The degradation to this compound occurs through oxidation, often facilitated by environmental factors such as sunlight and microbial activity .

Industrial Production Methods: Industrial production of this compound is not common as it is mainly a degradation product. understanding its formation is crucial for environmental monitoring and remediation efforts. The degradation process can be accelerated by photochemical reactions in the presence of sunlight .

Chemical Reactions Analysis

Types of Reactions: Endosulfan sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Environmental oxidizing agents such as ozone and hydroxyl radicals.

    Hydrolytic Conditions: Presence of water and suitable pH conditions can facilitate hydrolysis.

Major Products Formed:

Scientific Research Applications

Endosulfan sulfate has been studied extensively due to its persistence and toxicity. Its applications in scientific research include:

Comparison with Similar Compounds

  • Aldrin
  • Chlordane
  • Heptachlor
  • Dieldrin
  • Endrin

Endosulfan sulfate’s persistence and toxicity make it a compound of significant concern in environmental and toxicological studies.

Properties

CAS No.

1031-07-8

Molecular Formula

C9H6Cl6O4S

Molecular Weight

422.9 g/mol

IUPAC Name

(1S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide

InChI

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+

InChI Key

AAPVQEMYVNZIOO-WINLOITPSA-N

SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

C1C2C(COS(=O)(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

melting_point

358 °F (NTP, 1992)
181-182 °C

1031-07-8

physical_description

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F.
Solid;  [MSDSonline]

Pictograms

Acute Toxic; Environmental Hazard

solubility

0.22 mg/l Tap water (pH 7.2) at 22 °C.
Water solubility of 0.117 ppm
In water, 0.48 mg/l @ 20 °C

Synonyms

endosulfan sulfate
endosulfan sulphate

vapor_pressure

1.0X10-11 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Endosulfan sulfate
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Customer
Q & A

Q1: What is Endosulfan sulfate and how is it formed?

A1: this compound is a toxic metabolite of the organochlorine insecticide Endosulfan. It is formed through the oxidation of α- and β-Endosulfan isomers, primarily by microorganisms in the environment such as algae and fungi. [, , , , , , ]

Q2: Why is the persistence of this compound a concern?

A2: this compound is more persistent in the environment than its parent isomers, α- and β-Endosulfan. This means it takes longer to break down, leading to its accumulation in soil and water, and potentially impacting ecosystems and human health. [, ]

Q3: How does this compound behave in different soil types?

A3: The degradation rate of this compound varies depending on soil properties like pH and organic matter content. Studies have shown faster degradation in alkaline soils and slower degradation in organic matter-rich soils. []

Q4: How does this compound impact soil enzyme activity?

A4: Research indicates that this compound can inhibit crucial soil enzymes like urease and nitrate reductase, which are essential for nutrient cycling in the soil. This inhibition can disrupt ecosystem function and impact plant growth. []

Q5: What are the toxic effects of this compound on aquatic organisms?

A5: this compound exhibits toxicity to aquatic organisms like the grass shrimp (Palaemonetes pugio) and the mayfly (Jappa kutera). Its persistence in water can lead to chronic exposure and detrimental effects on these species. [, ]

Q6: Can algae play a role in the bioremediation of Endosulfan?

A6: Yes, certain algal species like Chlorococcum sp. and Scenedesmus sp. can degrade α-Endosulfan to this compound and further metabolize it. This suggests the potential for using algae in bioremediation strategies. []

Q7: How does the toxicity of this compound compare to its parent compound, Endosulfan?

A7: this compound exhibits toxicity comparable to its parent compound, Endosulfan. This is a concern because it highlights that the degradation product is not significantly less harmful than the original pesticide. [, ]

Q8: What analytical techniques are used to detect and quantify this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for this compound analysis. This method offers high sensitivity and selectivity, enabling the detection of trace amounts in complex matrices like soil, water, and biological samples. [, , , , ]

Q9: What are some challenges in analyzing this compound in environmental samples?

A9: Analyzing this compound can be challenging due to its low concentrations in environmental matrices and the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to isolate the analyte and ensure accurate quantification. []

Q10: How is the accuracy of this compound analysis ensured?

A10: Analytical methods undergo validation to demonstrate their reliability. This involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity. Certified reference materials are also used to ensure the accuracy of the analytical results. [, ]

Q11: How is Endosulfan metabolized in humans?

A11: Human liver microsomes, primarily the enzymes CYP2B6 and CYP3A4, are responsible for metabolizing Endosulfan-α to this compound. This metabolic pathway is important for understanding the potential endocrine-disrupting effects of Endosulfan. [, ]

Q12: What is the significance of CYP2B6 and CYP3A4 in Endosulfan metabolism?

A12: CYP2B6 and CYP3A4 are key enzymes involved in the detoxification of many xenobiotics, including Endosulfan. Understanding their role in Endosulfan metabolism is essential for assessing potential drug interactions and individual susceptibility to its toxicity. [, ]

Q13: Can this compound be further metabolized by organisms?

A13: Yes, some organisms, including specific fungi and algae, can further metabolize this compound. These metabolic pathways can lead to the formation of less toxic compounds, such as Endosulfan diol and Endosulfan lactone. [, , , ]

Q14: Why is the study of Endosulfan biotransformation important?

A14: Understanding the biotransformation pathways of Endosulfan, including the formation and degradation of this compound, is crucial for assessing its environmental fate, persistence, and potential risks to human and ecological health. [, , ]

Q15: What are some potential approaches for remediating Endosulfan-contaminated environments?

A15: Bioremediation, using microorganisms or plants, shows promise for removing Endosulfan and its metabolites from contaminated environments. Other strategies include adsorption to organic matter and chemical degradation. [, , , ]

Q16: How can hairy roots be used for Endosulfan remediation?

A16: Hairy roots, fast-growing plant tissue cultures, have shown potential for removing and metabolizing Endosulfan from contaminated water. This approach offers a sustainable and eco-friendly remediation strategy. []

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